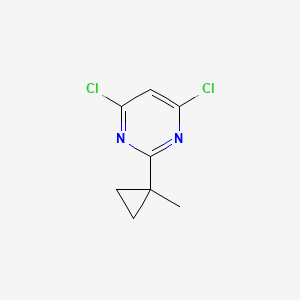

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is a derivative of pyrimidine, a nitrogen-containing heterocyclic compound that plays a significant role in medicinal and pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the related derivatives synthesized and studied in these papers suggest the importance of dichloropyrimidine compounds in the development of bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, 4,6-disubstituted-2-(4-morpholinyl)pyrimidines have been synthesized from 4,6-dichloro-2-(4-morpholinyl)pyrimidine using triorganoindium reagents, showcasing the versatility of this method in functionalizing the C-4 and C-6 positions of the pyrimidine ring . Additionally, an efficient synthetic route to 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine has been described, involving sequential Sonogashira coupling and nucleophilic substitution, followed by cyclocondensation .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, has been determined by single crystal X-ray diffraction studies, revealing significant weak interactions such as C–H···O, C–H···N, and π–π interactions that contribute to the stability of the crystal packing .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions to form novel heterocyclic systems. For instance, the interaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with geminal β-(acyl)enediamines leads to the formation of pyrimido[4,5,6-de][1,8]naphthyridines . Moreover, the condensation of 4-amino-2,6-dichloropyrimidine with substituted benzaldehyde followed by cyclization has been used to synthesize pyrimido[4,5-d]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Quantum chemical calculations, including Ab Initio and Density Functional Theory (DFT), have been used to predict the optimized geometry and to understand the role of specific atoms in intermolecular interactions. For example, in the case of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, the chlorine atom does not participate in intermolecular interactions, whereas the fluorine atom does . These studies are essential for designing compounds with desired pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical (NLO) Applications

The pyrimidine ring, due to its presence in DNA and RNA as nitrogenous bases, has garnered attention in the field of nonlinear optics (NLO). Research into thiopyrimidine derivatives, including compounds with structural similarities to 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, has shown promising NLO properties. These compounds are being explored for their potential applications in medicine and NLO fields, indicating the significant NLO character and potential for optoelectronic applications (Hussain et al., 2020).

Pharmaceutical Research

Pyrimidine derivatives play a crucial role in pharmaceutical research due to their extensive presence in natural and synthetic biologically active compounds. For instance, certain pyrimidine-based compounds have shown potential applications in AIDS chemotherapy. The synthesis and characterization of novel pyrazole- and pyrimidine-based derivatives have been reported, highlighting the pharmacological therapeutic potentials of these heterocyclic compounds (Ajani et al., 2019).

Antitumor Activity

The synthesis of pyrimidine derivatives with potential antitumor activity has been a topic of interest. For example, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized and shown to inhibit mammalian dihydrofolate reductase, with significant activity against specific carcinomas in rats, indicating their potential as antitumor agents (Grivsky et al., 1980).

HIV Inhibition

Pyrimidinedione derivatives have been explored for their potent antiviral activity, particularly as non-nucleoside inhibitors of HIV-1 and HIV-2 reverse transcriptase. These studies have led to the identification of compounds with significant antiviral efficacy and reduced cellular cytotoxicity, contributing to the development of new classes of antiretroviral drugs (Buckheit et al., 2007).

Synthesis of Novel Compounds

The synthesis of novel pyrimidine derivatives for various scientific applications continues to be an area of active research. Techniques involving multicomponent reactions, room temperature condensation, and synthetic cyclization have been employed to create new pyrimidine scaffolds, further expanding the chemical diversity and potential applications of pyrimidine derivatives in scientific research (Ajani et al., 2019).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine . These factors can include temperature, pH, and the presence of other compounds. For instance, the compound is recommended to be stored at -20°C, away from moisture .

Eigenschaften

IUPAC Name |

4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c1-8(2-3-8)7-11-5(9)4-6(10)12-7/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPBLHRJHIDGFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NC(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2519309.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519319.png)

![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)

![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)

![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2519327.png)